molecular formula C14H14N2O4 B2493488 2-{2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-1-yl}acetic acid CAS No. 851170-88-2

2-{2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-1-yl}acetic acid

Cat. No.: B2493488
CAS No.: 851170-88-2
M. Wt: 274.276
InChI Key: LXXBNJDKFZOGLD-UHFFFAOYSA-N
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Description

2-{2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-1-yl}acetic acid is a useful research compound. Its molecular formula is C14H14N2O4 and its molecular weight is 274.276. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • The synthesis of novel compounds, such as 1-amino-3',4'-dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione and its derivatives, has been explored. These compounds' structures were confirmed using spectroscopy and quantum-chemical calculations (Marinov et al., 2014).

Anticancer Activity

  • Hydantoin and purine derivatives containing a 4-acetylphenylpiperazinylalkyl moiety, including derivatives of 3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione, have been evaluated for their anticancer activity on selected cancer cell lines. Specific derivatives showed high tumor-targeting selectivity and potential as thymidine phosphorylase inhibitors (Zagórska et al., 2021).

Antidepressant and Anxiolytic Activity

  • Certain 5-spiroimidazolidine-2,4-dione derivatives have shown promise as potential antidepressants and anxiolytics. One derivative, in particular, demonstrated a more pronounced antidepressant-like effect than imipramine in mice, suggesting potential application in this field (Czopek et al., 2010).

Fungicidal Activity

  • Some derivatives of 2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene] have been evaluated for their fungicidal activity against various fungi, indicating potential applications in agriculture or fungicidal drug development (Alauddin & Hayat, 2012).

Thermal Properties of Polymers

  • Research into the thermal properties of novel polymers based on derivatives of 2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene] has been conducted. These studies contribute to the development of materials with enhanced thermal stability (Kaczmarek et al., 2012).

Multi-receptor Active Agents

  • Novel spirohydantoin derivatives, including those based on 2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene], have been synthesized and evaluated as multi-receptor active agents, showing potential as antipsychotic and antidepressant medications (Czopek et al., 2015).

Properties

IUPAC Name

2-(2',5'-dioxospiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-1'-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c17-11(18)8-16-12(19)14(15-13(16)20)7-3-5-9-4-1-2-6-10(9)14/h1-2,4,6H,3,5,7-8H2,(H,15,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXBNJDKFZOGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)C(=O)N(C(=O)N3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675419
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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